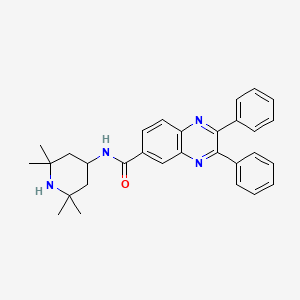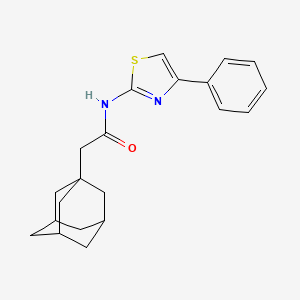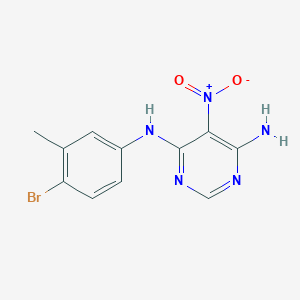
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide
説明
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide, also known as YM-155, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. YM-155 was first identified in a high-throughput screening assay for compounds that can selectively inhibit the growth of cancer cells. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of YM-155 in cancer therapy.
作用機序
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide exerts its anticancer effects by inhibiting the expression of survivin, a protein that is essential for the survival of cancer cells. Survivin is overexpressed in many types of cancer and is associated with resistance to apoptosis. 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide binds to the promoter region of the survivin gene and inhibits its transcription, leading to a decrease in survivin protein expression and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting survivin expression, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can also induce the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP. 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can also sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and docetaxel.
実験室実験の利点と制限
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide also has some limitations. It has a relatively low yield and purity, and its mechanism of action is not fully understood. In addition, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans are not known.
将来の方向性
There are several future directions for research on 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide. One direction is to investigate the efficacy and safety of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide in clinical trials. Another direction is to explore the potential use of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide in combination with other chemotherapeutic agents, such as cisplatin and docetaxel. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide and to identify potential biomarkers that can predict the response to 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide treatment. Finally, the development of more efficient and scalable synthesis methods for 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide could facilitate its widespread use in cancer research and therapy.
科学的研究の応用
2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide can selectively inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents. In addition, 2,3-diphenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-6-quinoxalinecarboxamide has been shown to inhibit the expression of survivin, a protein that is overexpressed in many types of cancer and is associated with resistance to apoptosis.
特性
IUPAC Name |
2,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O/c1-29(2)18-23(19-30(3,4)34-29)31-28(35)22-15-16-24-25(17-22)33-27(21-13-9-6-10-14-21)26(32-24)20-11-7-5-8-12-20/h5-17,23,34H,18-19H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGWPPJGXIMWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-diphenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinoxaline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4137920.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4137939.png)
![5-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4137944.png)
![N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4137945.png)
![N-cyclopentyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4137958.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4137964.png)


![3,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4137991.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4137992.png)

![3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4138000.png)
![1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4138005.png)